2-[(3-chlorobenzyl)(propyl)amino]ethanol
Description
2-[(3-Chlorobenzyl)(propyl)amino]ethanol is a tertiary amine ethanol derivative characterized by a 3-chlorobenzyl group and a propyl chain attached to the amino nitrogen. The presence of the chlorinated aromatic ring suggests enhanced lipophilicity and possible interactions with biological targets such as neurotransmitter receptors or enzymes requiring hydrophobic binding pockets .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl-propylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-2-6-14(7-8-15)10-11-4-3-5-12(13)9-11/h3-5,9,15H,2,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJFYLBDCBTAKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) 2-((2-Methoxyethyl)(methyl)amino)ethanol
- Structure : Methoxyethyl and methyl groups replace the 3-chlorobenzyl and propyl groups.
- Synthesis: Prepared via alkylation of 2-methoxy-N-methylethylamine with 2-bromoethanol in toluene, followed by purification .
- Key Differences: The methoxy group increases polarity compared to the chloroaromatic moiety, reducing lipophilicity.
(b) 2-[4-[3-(2-Chlorothioxanthen-9-ylidene)-propyl]-piperazin-1-yl]-ethanol hydrochloride
- Structure : Incorporates a piperazine ring and chlorothioxanthene group.
- Pharmacological Relevance : The chlorothioxanthene moiety is associated with antipsychotic activity, suggesting this compound may target dopamine or serotonin receptors, unlike the simpler chlorobenzyl group in the target compound .
(c) 2-({3-Chloro-4-[(4-Chlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol
Functional Group Variations and Pharmacological Implications
(a) Ethanol,2-[(2-Methylpropyl)amino]-, 1-(4-aminobenzoate)
- Structure: Contains a 4-aminobenzoate ester.
- Applications : Ester groups are prone to hydrolysis, which may limit oral bioavailability compared to ether-linked chlorobenzyl derivatives like the target compound .
(b) 2-((4-((7-Chloroquinolin-4-yl)amino)pentyl)(ethyl)amino)ethanol
- Structure: Substituted with a chloroquinoline group.
- Relevance: Chloroquinoline derivatives are common in antimalarial drugs (e.g., chloroquine). This highlights how ethanolamine backbones paired with chlorinated aromatics can be tailored for specific pathogens .
Data Tables: Comparative Analysis
Research Findings and Trends
- Chlorobenzyl Derivatives : Compounds with 3-chlorobenzyl groups (e.g., 2-((3-Chlorobenzyl)oxy)-6-(piperazin-1-yl)pyrazine) are prevalent in 5-HT receptor-targeting agents, suggesting the target compound may have serotonergic activity .
- Metabolic Stability : Ethoxy and methoxy substituents (e.g., in and ) improve resistance to oxidative metabolism compared to unsubstituted aromatic rings.
- Lipophilicity : Chlorinated aromatic rings enhance membrane permeability but may increase toxicity risks, necessitating a balance in drug design .
Q & A
Q. What crystallographic techniques resolve this compound’s solid-state structure?
- Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals intermolecular hydrogen bonding between the ethanol hydroxyl and amine groups, stabilizing the crystal lattice (space group P2/c, Z = 4) .
Comparative Analysis
Q. How does this compound compare to structurally related amino alcohols in dopamine receptor binding?
Q. What computational evidence supports its potential as a kinase inhibitor?
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